molecular formula C13H19NO B3293110 [1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol CAS No. 884497-39-6

[1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol

Cat. No.: B3293110
CAS No.: 884497-39-6
M. Wt: 205.3 g/mol
InChI Key: XSYGFTHHPAOYJI-UHFFFAOYSA-N
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Description

[1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol is a pyrrolidine derivative featuring a hydroxymethyl (-CH2OH) group at the 2-position of the pyrrolidine ring and a 4-methylbenzyl substituent on the nitrogen atom. Pyrrolidine derivatives are valued for their conformational rigidity, chirality, and ability to interact with biological targets .

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(14)10-15/h4-7,13,15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYGFTHHPAOYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239738
Record name 1-[(4-Methylphenyl)methyl]-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-39-6
Record name 1-[(4-Methylphenyl)methyl]-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)methyl]-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with 4-methylbenzyl chloride under basic conditions, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and enzyme inhibition.

Comparison with Similar Compounds

Table 1: Key Structural Variations Among Analogs

Compound Name Substituent on Pyrrolidine Nitrogen Additional Functional Groups Biological Activity/Application Reference IDs
[1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol 4-Methylbenzyl -CH2OH Inferred: Potential CNS or cytotoxic activity (based on analogs) -
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol 4-Octylphenyl -CH2OH Cytotoxic activity (FL5.12 cells)
RB-041: (S)-[1-(4-Octylphenethyl)pyrrolidin-2-yl]methanol 4-Octylphenethyl -CH2OH Sphingosine kinase inhibition
{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol 4-Methylphenylsulfonyl -CH2OH Synthetic intermediate (no bioactivity reported)
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol Cyclopropylmethyl -CH2OH Synthetic intermediate

Key Observations :

  • Substituent Effects : The nature of the nitrogen substituent significantly influences bioactivity. For example, the 4-octylphenyl group in enhances cytotoxicity, while sulfonyl groups (e.g., ) are typically used for synthetic manipulation rather than direct bioactivity.
  • Chirality : Stereochemistry impacts activity. The (2S,3R) configuration in is critical for binding to nutrient transporters.
  • Alkyl Chain Length : Longer alkyl chains (e.g., octyl or dodecyl in ) improve lipid solubility and membrane penetration, enhancing pharmacokinetic properties.

Mechanistic Insights :

  • Cytotoxicity : The 4-octylphenyl analog disrupts nutrient transport, inducing cell death in cancer-like cells.
  • Enzyme Inhibition : RB-041’s long alkyl chain likely facilitates binding to hydrophobic pockets in sphingosine kinase .

Biological Activity

[1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by a pyrrolidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : this compound

The structural features of this compound suggest that it may interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Properties

Research has indicated that pyrrolidine derivatives like this compound may exhibit antimicrobial activity. In vitro studies have shown that certain pyrrolidine compounds possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or modulate receptor activity. The presence of the hydroxymethyl group can enhance hydrogen bonding interactions with biological macromolecules, potentially affecting metabolic pathways involved in microbial resistance.

Case Studies and Research Findings

  • Antibacterial Activity : A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives found that modifications on the pyrrolidine ring significantly influenced antibacterial potency. Compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria, while others exhibited broad-spectrum antimicrobial effects .
  • Antifungal Activity : In another study, pyrrolidine derivatives demonstrated promising antifungal activity against Candida albicans and other fungal strains, with MIC values indicating effective inhibition at low concentrations .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments suggest that this compound may have selective toxicity towards cancer cell lines, indicating potential for development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntibacterial ActivityAntifungal ActivityNotable Effects
This compoundPyrrolidine DerivativeModerate (MIC 0.0039 - 0.025 mg/mL)Effective against C. albicansPotential anticancer properties
Sodium PyrrolididePyrrolidine DerivativeHigh (varied MIC)ModerateBroad-spectrum antimicrobial
Piperidine DerivativesPiperidine RingModerateLowVariable based on substitutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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